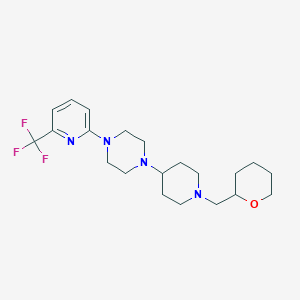

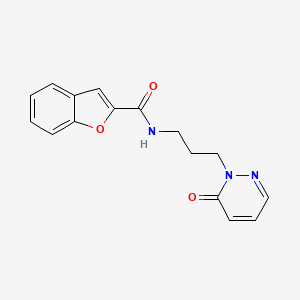

![molecular formula C9H13BrO2 B2962898 2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone CAS No. 2413885-17-1](/img/structure/B2962898.png)

2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone” are not found, there are related studies on the synthesis of similar compounds. For instance, a fac-Ir (ppy) 3 -catalyzed intermolecular dearomative cyclization of 2-bromo-2- ( (5-bromofuran-2-yl)methyl)malonate and alkynes affording substituted spirolactones in yields of 19-91% via a 5- exo-dig radical cyclization under visible light is presented .Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone, as part of the broader class of brominated organic compounds, finds utility in chemical synthesis and reactivity studies. A notable application involves the halogenation of α, β-unsaturated carbonyl compounds using mixtures of OXONE® and hydrobromic acid, which afford solutions of bromine. This method has been utilized to prepare α-bromo-α,β-unsaturated carbonyl compounds in moderate to good yields, showcasing the utility of brominated intermediates in organic synthesis (Kim & Park, 2004). Another example includes the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives, where 1-(6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone was prepared by bromination at ambient temperatures (Abdel‐Aziz et al., 2011).

Catalytic Oxidation

The catalytic oxidation of alcohols to carbonyl compounds using molecular oxygen is another area where compounds similar to 2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone could be implicated. For instance, a study on the efficient oxidation of alcohols with molecular oxygen catalyzed by N-hydroxyphthalimide combined with a Co species highlights the potential for such brominated compounds in catalytic systems (Iwahama et al., 2000).

Molecular Structure and Computational Studies

The study of the molecular structure, vibrational frequencies, and computational analysis of compounds provides insights into their reactivity and potential applications. A detailed investigation of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone using various computational methods highlighted the importance of such studies in understanding the properties of brominated compounds (Mary et al., 2015).

Propriétés

IUPAC Name |

2-bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO2/c10-6-8(11)7-4-9(5-7)2-1-3-12-9/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFCJIRQSNREJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC(C2)C(=O)CBr)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B2962815.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2962818.png)

![N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2962819.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2962825.png)

![2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide](/img/structure/B2962826.png)

![4-[(4-Fluorobenzyl)sulfanyl]aniline](/img/structure/B2962829.png)

![(5-Fluoro-6-methylpyridin-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2962836.png)

![4-Chloro-N-[1,1-dimethyl-2-(pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B2962837.png)